molecular formula C13H16O B6256163 2-cyclopentyl-2-phenylacetaldehyde CAS No. 151673-92-6

2-cyclopentyl-2-phenylacetaldehyde

Cat. No.: B6256163
CAS No.: 151673-92-6
M. Wt: 188.26 g/mol
InChI Key: MVTLVNSMHICGCS-UHFFFAOYSA-N
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Description

2-cyclopentyl-2-phenylacetaldehyde is an organic compound belonging to the class of aliphatic aldehydes. It is characterized by a cyclopentyl group and a phenyl group attached to the same carbon atom, which is also bonded to an aldehyde functional group. This compound is a colorless to yellow liquid with a sweet floral odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-cyclopentyl-2-phenylacetaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate to form the aldehyde . Another method involves the use of chromatographic silica gel, which is simple to operate and cost-effective .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-phenylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

    Oxidation: 2-cyclopentyl-2-phenylacetic acid.

    Reduction: 2-cyclopentyl-2-phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclopentyl-2-phenylacetaldehyde is used in scientific research as a chemical reagent and intermediate in the synthesis of various drugs and agrochemicals. It is also employed in the study of organic reaction mechanisms and the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetaldehyde: Similar structure but lacks the cyclopentyl group.

    Cyclopentylacetaldehyde: Similar structure but lacks the phenyl group.

    Benzaldehyde: Contains a phenyl group but lacks the cyclopentyl group.

Uniqueness

2-cyclopentyl-2-phenylacetaldehyde is unique due to the presence of both cyclopentyl and phenyl groups attached to the same carbon atom, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

CAS No.

151673-92-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-cyclopentyl-2-phenylacetaldehyde

InChI

InChI=1S/C13H16O/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2

InChI Key

MVTLVNSMHICGCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C=O)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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